benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring. The presence of the pyrazole ring imparts specific chemical properties that make this compound valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method involves the use of a base such as sodium hydride to deprotonate the benzylamine, followed by the addition of the pyrazole derivative under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
Benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal ions in various oxidation states.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to metal ions, stabilizing them and facilitating various catalytic processes. In biological systems, it may interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzyl(methyl)(prop-2-yn-1-yl)amine: Known for its use in medicinal chemistry as a precursor to various drugs.
Tris(benzyltriazolylmethyl)amine: Used as a ligand in coordination chemistry and known for its ability to stabilize metal ions.
Uniqueness
Benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the pyrazole ring, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in applications where specific interactions with metal ions or biological targets are required .
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H21N3/c1-12(2)18-11-15(13(3)17-18)10-16-9-14-7-5-4-6-8-14/h4-8,11-12,16H,9-10H2,1-3H3 |
InChI Key |
DITSNAVDUIOTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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